ent-Benazepril

Description

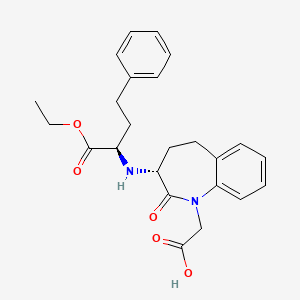

Structure

3D Structure

Properties

CAS No. |

98626-50-7 |

|---|---|

Molecular Formula |

C24H28N2O5 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28) |

InChI Key |

XPCFTKFZXHTYIP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Other CAS No. |

131064-75-0 |

Origin of Product |

United States |

Stereochemical Characterization of Ent Benazepril

Elucidation of Stereogenic Centers and Absolute Configuration

Benazepril (B1667978) possesses two asymmetric carbon atoms, leading to four possible optical isomers: (S,S), (R,R), (S,R), and (R,S). nih.govptfarm.pl The chemical name for the active (S,S)-isomer is [(3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid hydrochloride. ptfarm.pl Consequently, ent-Benazepril (B600995), its enantiomer, has the (3R,1R) configuration. ptfarm.pl

The absolute configuration of these stereoisomers is crucial for their biological activity. The elucidation and separation of these isomers are typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) with a chiral column, such as an α1-acid glycoprotein-based column (chiral AGP), is a common method for separating benazepril, its stereoisomers, and its active metabolite, benazeprilat (B1667979). ptfarm.plresearchgate.net The synthesis of the specific (S,S) isomer often involves asymmetric synthesis strategies, such as an asymmetric aza-Michael addition, to establish the desired stereochemistry. mdpi.com The precise three-dimensional structure and absolute configuration can be definitively determined using methods like X-ray crystallography. nih.gov

Importance of the (S,S) Isomer in ACE Inhibition

The therapeutic efficacy of benazepril as an angiotensin-converting enzyme (ACE) inhibitor is almost exclusively attributed to the (S,S) isomer. nih.govgoogle.com Upon administration, the prodrug benazepril is metabolized in the liver by esterases into its active diacid form, benazeprilat, which is a potent ACE inhibitor. nih.govnih.gov This enzymatic conversion retains the stereochemical integrity of the molecule.

Research has demonstrated a significant difference in the pharmacological activity among the four stereoisomers. The (S,S) configuration is the most potent in inhibiting ACE and antagonizing angiotensin I-induced vasoconstriction, suggesting it has the optimal fit for the active site of the ACE molecule. nih.gov In contrast, the other isomers exhibit substantially reduced or no activity. google.com For instance, the (S,S)-isomer possesses the strongest pharmacological activity, being 30 times more active than the (S,R)-isomer and 160 times more active than the (R,S)-isomer. google.com The (R,R)-isomer, or this compound, is reported to be inactive even at significant concentrations. google.com This high degree of stereoselectivity underscores the importance of using the single, pure (S,S) enantiomer in clinical applications to ensure efficacy.

Diastereoisomeric and Enantiomeric Impurities and their Implications in Research

Given that only the (S,S) isomer of benazepril is pharmacologically active, its enantiomer ((R,R)-Benazepril or this compound) and the two diastereomers ((S,R) and (R,S)) are considered impurities. ptfarm.plresearchgate.net The presence of these stereoisomeric impurities can arise during the synthesis process and must be carefully monitored and controlled to ensure the purity, safety, and efficacy of the final drug product. clearsynth.com

In a research context, the presence of these inactive isomers could confound the interpretation of experimental results. Therefore, high-purity, single-enantiomer benazepril is essential for accurate structure-activity relationship (SAR) studies and for precisely characterizing its pharmacological and toxicological profiles. rsc.org Stress testing studies have been conducted to evaluate the stereochemical stability of (S,S)-benazepril, which have shown that it does not readily convert to its other stereoisomers under various stress conditions, though decomposition can occur. ptfarm.plresearchgate.net

Table of Benazepril Stereoisomers and Their ACE Inhibitory Activity

| Stereoisomer | Configuration | Common Designation | Relative ACE Inhibitory Activity |

|---|---|---|---|

| Benazepril | (S,S) | Active Pharmaceutical Ingredient | Highest |

| This compound | (R,R) | Impurity A | Inactive google.com |

| Diastereomer | (S,R) | Impurity | ~30x less active than (S,S) isomer google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benazepril |

| Benazepril hydrochloride |

| Benazeprilat |

| Angiotensin I |

Enantioselective Synthetic Methodologies for Ent Benazepril and Key Intermediates

Asymmetric Approaches to Benazepril (B1667978) Hydrochloride

The synthesis of benazepril hydrochloride, and by extension its enantiomer, often involves the strategic coupling of two key chiral fragments: a derivative of homophenylalanine and a substituted benzazepinone (B8055114) ring system. A significant challenge lies in controlling the stereochemistry at the two resulting chiral centers to obtain the desired (S,S) or (R,R) diastereomer.

One reported formal enantioselective synthesis of benazepril hydrochloride employs an asymmetric aza-Michael addition as the key step. nih.govmdpi.combiocrick.comresearchgate.netnih.govmdpi.com This approach involves the reaction of L-homophenylalanine ethyl ester (LHPE) with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester to form a key intermediate. nih.govresearchgate.netmdpi.com Subsequent reduction of the nitro group and intramolecular cyclization yields the desired benzazepinone core with the correct stereochemistry. nih.gov To synthesize ent-benazepril (B600995), one could theoretically use D-homophenylalanine ethyl ester (DHPE) as the starting chiral amine, which would invert the stereochemistry at the corresponding center.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. While detailed examples specifically for this compound are not extensively documented in the provided search results, the principle is a fundamental strategy in asymmetric synthesis. In the context of benazepril synthesis, a chiral auxiliary could be attached to one of the achiral starting materials to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed.

For example, in a related synthesis, the use of a chiral S-phenylethyl amine has been noted, although it was reported to be expensive and non-recoverable, which increases production costs. google.com The development of efficient and recyclable chiral auxiliaries remains an area of interest in the synthesis of complex chiral molecules like this compound.

Asymmetric Catalysis in Benazepril Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more efficient and atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

Asymmetric Aza-Michael Reaction as a Key Step

A pivotal strategy in the formal synthesis of benazepril hydrochloride involves the asymmetric aza-Michael addition. nih.govmdpi.combiocrick.comresearchgate.netnih.govmdpi.com In this key step, a chiral amine, L-homophenylalanine ethyl ester (LHPE), is added to an α,β-unsaturated carbonyl compound, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govresearchgate.netmdpi.com This reaction establishes a new stereocenter, and the diastereoselectivity is significantly influenced by the solvent. nih.govresearchgate.netmdpi.com

Research has shown that polar aprotic solvents can be effective for this reaction. The diastereomeric ratio of the resulting product, a precursor to the key intermediate (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, is sensitive to the solvent used, while factors like stoichiometry and reaction temperature have a lesser impact. nih.govresearchgate.netmdpi.com For the synthesis of this compound, employing the enantiomeric D-homophenylalanine ethyl ester (DHPE) would be the logical adaptation of this methodology to produce the (R,R)-diastereomer.

Table 1: Solvent Effect on the Diastereomeric Ratio in an Asymmetric Aza-Michael Reaction for a Benazepril Intermediate researchgate.net

| Entry | Solvent | Diastereomeric Ratio ((S,S) : (R,S)) |

| 1 | Toluene | 2.15 : 1 |

| 2 | THF | 1.83 : 1 |

| 3 | CH2Cl2 | 1.53 : 1 |

| 4 | CH3CN | 1.92 : 1 |

| 5 | Ethyl Acetate (B1210297) | 2.08 : 1 |

This table is generated based on data for the synthesis of the (S,S) intermediate of benazepril and illustrates the principle of solvent influence.

Bioreduction Processes in Enantioselective Synthesis

Biocatalysis, using whole cells or isolated enzymes, offers a green and highly selective alternative for the synthesis of chiral intermediates. In the context of benazepril synthesis, bioreduction of a keto-ester precursor is a key application. Specifically, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE) is a crucial step for obtaining a key building block for several ACE inhibitors, including benazepril. jiangnan.edu.cnresearchgate.netresearchgate.net

Various microorganisms and their enzymes, such as carbonyl reductases and alcohol dehydrogenases, have been employed for this transformation, often achieving high yields and excellent enantiomeric excess (e.e.). jiangnan.edu.cnresearchgate.netnih.gov For instance, recombinant E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) have been used to reduce OPBE to (R)-HPBE with over 99% yield and 99.5% e.e. jiangnan.edu.cn This (R)-HPBE is a versatile intermediate that can be further elaborated to construct the homophenylalanine portion of benazepril. jst.go.jp A bienzyme-coupled system in a two-phase catalytic setup has also been shown to be effective for the reduction of related ketones, yielding the desired chiral alcohol with high yield and enantioselectivity. nih.gov

Chiral Phosphoric Acid Catalysis in Related Systems

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of enantioselective transformations. In a related synthetic application, a cooperative catalytic system of a molybdenum complex and a chiral phosphoric acid has been used for the enantioselective amination of α-hydroxy esters to produce α-amino acid esters. nih.govd-nb.info This methodology has been demonstrated in the synthesis of a benazepril tert-butyl ester, showcasing its potential for constructing the chiral amino acid fragment. d-nb.info

Another approach utilizes a chiral phosphoric acid-catalyzed asymmetric Ugi three-component reaction. ias.ac.in While this was applied to the synthesis of benazepril hydrochloride, the principles of stereocontrol guided by the chiral catalyst could be adapted for the synthesis of its enantiomer. The existing chiral center in one of the components, benzyl (B1604629) (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl) acetate, influences the stereoselective attack of the isocyanide on the chiral imine intermediate. ias.ac.in

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the formation of one diastereomer over others when a new stereocenter is created in a molecule that already contains one or more stereocenters.

One such strategy for benazepril involves the SN2 reaction of an optically active halogenoester with an L-amino acid derivative. jst.go.jp For example, an optically active (R)-2-halogeno-4-phenylbutyric acid derivative, prepared via asymmetric hydrolysis of DL-5-phenethylhydantoin using a microbial hydantoinase, can be reacted with an appropriate amino-benzazepinone to form the desired N-substituted amino acid intermediate with high diastereoselectivity. jst.go.jp

Another approach involves the epimerization of an undesired diastereomer into the desired one. google.com In the synthesis of benazepril, a mixture of (R,S) and (S,S) diastereomers of an intermediate acid can be heated in a suitable solvent, such as p-xylene, to favor the formation of the more stable (S,S) diastereomer, which can then be crystallized from the solution. google.com This crystallization-induced dynamic resolution is a powerful technique for improving the yield of the desired stereoisomer. A similar principle could be applied to a mixture containing the (R,R) diastereomer to selectively isolate the precursor for this compound.

Molecular and Cellular Mechanisms of Action of Ent Benazepril and Benazeprilat

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics and Specificity

Benazeprilat (B1667979) is a potent, nonsulfhydryl inhibitor of angiotensin-converting enzyme (ACE). nih.govfda.gov Studies have shown that single or multiple doses of 10 mg or more of benazepril (B1667978) result in at least 80-90% inhibition of plasma ACE activity for at least 24 hours after administration. fda.gov In one study, a 20 mg dose of benazepril suppressed plasma ACE activity to 3.3% of the baseline value within one hour. ahajournals.org Even after 30 hours, ACE activity remained significantly reduced. ahajournals.org

The long-lasting ACE inhibition by benazepril is attributed to the pharmacokinetic profile of benazeprilat, which exhibits a biphasic elimination. nih.govnih.gov While a significant portion of benazeprilat is eliminated relatively quickly, a terminal elimination phase with a longer half-life ensures sustained ACE inhibition. nih.govnih.gov The effective half-life of accumulation for benazeprilat is approximately 10-11 hours, with steady-state concentrations reached after two to three daily doses. fda.govfda.gov

The inhibitory effect of benazeprilat on ACE is specific. In animal studies, benazepril did not inhibit the vasopressor response to angiotensin II, indicating that its action is upstream at the level of ACE and does not interfere with the direct effects of angiotensin II. fda.govfda.gov

Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat

| Parameter | Benazepril | Benazeprilat |

|---|---|---|

| Time to Peak Plasma Concentration (tmax) | 0.5-1.0 hours fda.gov | 1-2 hours (fasting), 2-4 hours (non-fasting) fda.govfda.gov |

| Effective Half-life of Accumulation | Not applicable | 10-11 hours fda.govfda.gov |

| Plasma Protein Binding | ~96.7% fda.govfda.gov | ~95.3% fda.govfda.gov |

| Metabolism | Rapidly hydrolyzed to benazeprilat smpdb.cahres.ca | Glucuronide conjugation hres.ca |

Interaction with the Renin-Angiotensin-Aldosterone System (RAAS) Cascade

The primary mechanism of action of benazepril and its active metabolite, benazeprilat, is the suppression of the renin-angiotensin-aldosterone system (RAAS). novartis.comnih.gov The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. patsnap.com

Benazeprilat inhibits ACE, a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to angiotensin II. patsnap.comfda.govfda.gov Angiotensin II is a potent vasoconstrictor that narrows blood vessels, leading to an increase in blood pressure. patsnap.comrsc.org By inhibiting ACE, benazeprilat decreases the plasma levels of angiotensin II. fda.govfda.govaapharma.ca This reduction in angiotensin II leads to decreased vasopressor activity and vasodilation, which in turn lowers blood pressure. patsnap.comfda.gov The inhibition of angiotensin II formation is a key factor in the therapeutic effects of benazepril. novartis.com

Angiotensin II also stimulates the adrenal cortex to secrete aldosterone (B195564). patsnap.comfda.govfda.gov Aldosterone promotes the retention of sodium and water by the kidneys, which increases blood volume and contributes to elevated blood pressure. patsnap.comrsc.org The inhibition of ACE by benazeprilat, leading to reduced angiotensin II levels, consequently results in decreased aldosterone secretion. patsnap.comfda.govfda.gov While the decrease in aldosterone is generally small, it can lead to a slight increase in serum potassium levels. fda.govnovartis.comaapharma.ca The reduction in aldosterone secretion contributes to the blood pressure-lowering effect of benazepril by reducing sodium and water retention. patsnap.com

Reduction of Angiotensin II Formation

Receptor-Level Interactions and Conformational Dynamics

The interaction of benazeprilat with ACE is a key aspect of its mechanism. Benazeprilat binds to the active site of ACE, preventing it from converting angiotensin I to angiotensin II. rsc.org The prolonged duration of ACE inhibition by benazeprilat suggests a strong and sustained interaction with the enzyme. nih.gov

Studies have indicated that the binding of ACE inhibitors can induce conformational changes in the enzyme. The protracted terminal elimination phase of benazeprilat is thought to be dependent on its dissociation from ACE, rather than a conventional elimination process. researchgate.net This suggests that the binding of benazeprilat to ACE is a saturable process, and the slow dissociation from the enzyme contributes to its long-lasting effects. researchgate.net While detailed studies on the specific conformational dynamics induced by ent-benazepril (B600995) are not extensively available, the pharmacokinetic and pharmacodynamic data point towards a high-affinity interaction with the ACE receptor.

Table 2: Summary of Molecular and Cellular Effects

| Mechanism | Effect of this compound/Benazeprilat |

|---|---|

| ACE Inhibition | Potent and long-lasting inhibition of ACE activity. fda.govnih.gov |

| Angiotensin II Formation | Significant reduction in plasma angiotensin II levels. fda.govfda.gov |

| Aldosterone Secretion | Decreased secretion from the adrenal cortex. patsnap.comfda.gov |

| Bradykinin Levels | Increased levels due to inhibition of its degradation. novartis.comnih.gov |

| Receptor Interaction | High-affinity, saturable binding to the ACE active site. rsc.orgresearchgate.net |

Pharmacological Research and Biological Activity Profiling

Comparative Pharmacodynamics of ent-Benazepril (B600995) and its Metabolite Benazeprilat (B1667979)

Benazepril (B1667978) is a prodrug that undergoes hydrolysis in the liver to form its pharmacologically active metabolite, benazeprilat. drugbank.comdrugs.comnih.gov This bioactivation is crucial for its therapeutic effects. The primary mechanism of action for benazeprilat is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). hres.casmpdb.ca By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. drugbank.comhres.ca

The pharmacological activity of benazepril is highly stereospecific. The molecule has two chiral centers, leading to four possible stereoisomers: (S,S), (R,R), (R,S), and (S,R). ptfarm.plnih.gov The commercially available drug, benazepril, is the (S,S)-enantiomer. ptfarm.plmdpi.com Research has demonstrated that the (S,S) configuration is the most potent inhibitor of ACE. nih.gov In studies using isolated rabbit aorta, the (S,S)-isomer was most effective at antagonizing the vasoconstriction induced by angiotensin I. nih.gov

In contrast, this compound, the (R,R)-enantiomer, exhibits significantly lower ACE-inhibiting activity. nih.gov Consequently, it is considered a less active impurity rather than a therapeutic agent. ncats.ioptfarm.pl The active metabolite, benazeprilat, is also the (S,S)-enantiomer and is reported to be up to 1,000 times more potent as an ACE inhibitor than the parent prodrug benazepril. nih.gov

| Compound | Stereochemistry | Role | Relative ACE Inhibitory Activity |

| Benazepril | (S,S) | Prodrug | Active (hydrolyzed to Benazeprilat) |

| This compound | (R,R) | Impurity / Enantiomer | Significantly less active than (S,S)-form nih.gov |

| Benazeprilat | (S,S) | Active Metabolite | Highly Potent drugbank.comnih.gov |

| Other Isomers | (R,S), (S,R) | Impurities / Diastereomers | Less active than (S,S)-form ptfarm.plnih.gov |

Investigations into Cardiovascular System Modulation

The modulation of the cardiovascular system by ACE inhibitors is well-documented, with the primary effects being blood pressure reduction and beneficial cardiac remodeling. hres.camayoclinic.org These effects are almost exclusively attributed to the active (S,S)-enantiomer of benazepril, which, through its metabolite benazeprilat, suppresses the RAAS. hres.canih.gov This leads to arterial and venous dilation, which reduces both cardiac preload and afterload, thereby lowering the workload on the heart. mayoclinic.orgebi.ac.uk

There is a lack of specific studies in the scientific literature investigating the direct cardiovascular effects of isolated this compound. Given that its ACE-inhibiting potency is substantially lower than that of the (S,S)-enantiomer, it is not expected to exert significant cardiovascular modulation through the same mechanism. nih.gov The therapeutic benefits observed in clinical practice, such as the management of hypertension, are therefore understood to be a function of the (S,S)-benazepril enantiomer. drugs.com

Renal Protective Mechanisms

The active form of benazepril is recognized for its renoprotective effects, which are particularly valuable in patients with certain kidney diseases. nih.gov These protective actions are largely independent of its blood pressure-lowering effects and are mediated through the inhibition of ACE within the kidneys. nih.gov

In the context of glomerular diseases and diabetic nephropathy, benazepril (S,S-enantiomer) has been shown to offer significant protection. ebi.ac.ukfrontiersin.org Studies indicate that it can reduce proteinuria, a hallmark of kidney damage, and slow the progression of diabetic kidney disease. europeanreview.orgeuropeanreview.org The mechanism involves reducing intraglomerular pressure and potentially mitigating inflammation and fibrosis within the kidney. ncats.ioeuropeanreview.org One study in a rat model of diabetic nephropathy found that benazepril hydrochloride treatment improved the morphology of glomeruli and decreased proteinuria. europeanreview.org

Specific research on the effects of this compound on glomerular diseases or diabetic nephropathy is not available. Due to its minimal ACE inhibitory action, it is unlikely to provide the same renal protective benefits seen with the active (S,S) isomer.

There are no dedicated studies on the impact of this compound on the progression of chronic renal insufficiency. The renoprotective effects of ACE inhibitors are intrinsically linked to their ability to modulate the RAAS, a property that this compound largely lacks. nih.gov

Effects on Glomerular Diseases and Diabetic Nephropathy

Oxidative Stress Modulation and Apoptosis Inhibition

Recent research has explored the cellular mechanisms of benazepril beyond ACE inhibition, including its role in managing oxidative stress and preventing apoptosis (programmed cell death).

Studies have shown that benazepril hydrochloride can protect cardiac cells from injury by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. medchemexpress.comnih.govnih.gov This pathway is crucial for cell survival. medchemexpress.com In a model of doxorubicin-induced cardiotoxicity, pretreatment with benazepril hydrochloride was found to counteract oxidative stress and suppress apoptosis by activating the PI3K/Akt pathway. medchemexpress.comnih.gov This protective effect was diminished when an Akt inhibitor was used, confirming the pathway's involvement. medchemexpress.comnih.gov Benazepril hydrochloride treatment was associated with reduced levels of apoptosis and enhanced phosphorylation of Akt. medchemexpress.comnih.gov

There is no information in the searched literature to suggest that this compound is involved in the regulation of the PI3K/Akt signaling pathway or has any significant effect on oxidative stress or apoptosis. These cellular activities appear to be associated with the clinically active (S,S)-enantiomer.

| Research Area | Finding for Benazepril (S,S-enantiomer) | Finding for this compound |

| Cardiovascular Modulation | Lowers blood pressure, reduces cardiac workload hres.camayoclinic.org | No specific data; presumed insignificant effect due to low ACE inhibition nih.gov |

| Diabetic Nephropathy | Reduces proteinuria, improves glomerular morphology europeanreview.org | No specific data available |

| Chronic Renal Insufficiency | Slows disease progression researchgate.net | No specific data available |

| Oxidative Stress & PI3K/Akt | Protects cells by activating PI3K/Akt pathway, reducing apoptosis medchemexpress.comnih.gov | No specific data available |

Effects on Antioxidant Enzyme Activity

Research into the pharmacological profile of this compound's active form, benazeprilat, and its hydrochloride salt has explored its influence on oxidative stress, including its effects on the activity of key antioxidant enzymes. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in various pathological conditions. Antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) are critical components of this defense system.

A significant area of investigation has been the protective effects of benazepril hydrochloride against cellular damage induced by oxidative agents. In one study, the compound's impact on doxorubicin (B1662922) (DOX)-induced cardiotoxicity was examined in rat embryonic cardiac myoblast cells (H9c2 cell line). researchgate.netnih.gov Doxorubicin, a potent anticancer drug, is known to generate reactive oxygen species, leading to oxidative stress and cellular injury. researchgate.netnih.gov The study revealed that pretreatment with benazepril hydrochloride could counteract the oxidative stress induced by DOX. nih.gov Specifically, compared to cells treated with DOX alone, cells pretreated with benazepril-HCl showed significantly enhanced activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). nih.gov These results suggest that benazepril hydrochloride may protect cardiac cells from DOX-induced damage by decreasing oxidative stress, partly through the enhancement of endogenous antioxidant enzyme activity. nih.gov

The table below summarizes the observed effects of benazepril-HCl on antioxidant enzyme activity in doxorubicin-treated H9c2 cells, as reported in the study.

Table 1: Effect of Benazepril-HCl on Antioxidant Enzyme Activity in Doxorubicin-Treated H9c2 Cells

| Enzyme | Effect of Doxorubicin (DOX) Treatment | Effect of Benazepril-HCl Pretreatment + DOX |

|---|---|---|

| Catalase (CAT) | Decreased Activity | Significantly Enhanced Activity (vs. DOX group) nih.gov |

| Glutathione Peroxidase (GSH-Px) | Decreased Activity | Significantly Enhanced Activity (vs. DOX group) nih.gov |

| Superoxide Dismutase (SOD) | Decreased Activity | Significantly Enhanced Activity (vs. DOX group) nih.gov |

This table is based on findings from a study on rat embryonic cardiac myoblast cells (H9c2). nih.gov

Further research in different models has provided varied results. A study involving dogs with naturally occurring cardiac disease found no significant difference in the median erythrocyte SOD activity or whole blood GSH-Px activity between dogs receiving cardiac treatments, which included benazepril, and those that were not. avma.org This suggests that the effects of benazepril on antioxidant enzymes may be context-dependent, potentially varying with the species, the specific pathological condition, and whether it is administered as a standalone agent or as part of a combination therapy. avma.org

Broader reviews of angiotensin-converting enzyme (ACE) inhibitors, the class to which benazepril belongs, indicate that these agents can improve vascular function by decreasing oxidative stress. oup.com The mechanism may involve increasing the bioavailability of nitric oxide, partly through effects on enzymes like superoxide dismutase. oup.com

Metabolic Fate and Biotransformation Pathways of Ent Benazepril

Prodrug Hydrolytic Bioactivation to Benazeprilat (B1667979)

Ent-benazepril (B600995) itself is pharmacologically inactive and must be converted to its active form, benazeprilat, to exert its therapeutic effects. noahcompendium.co.ukpharmaffiliates.com This bioactivation is a crucial first step in its metabolic pathway.

Hepatic Ester Cleavage

The primary site of this activation is the liver. nih.govdrugbank.comnih.gov Following oral administration, this compound is absorbed and rapidly transported to the liver, where it undergoes hydrolytic cleavage of its ester group by hepatic esterases. drugbank.comfda.govfda.gov This enzymatic reaction removes the ethyl ester moiety, transforming the prodrug this compound into its active di-acid metabolite, benazeprilat. noahcompendium.co.ukfda.gov Benazeprilat is a much more potent inhibitor of the angiotensin-converting enzyme than its parent compound. fda.govfda.gov

The peak plasma concentrations of benazepril (B1667978) are typically reached within 0.5 to 1.0 hours after oral administration. fda.govdrugs.com The subsequent conversion to benazeprilat results in peak plasma concentrations of the active metabolite between 1 and 2 hours in a fasting state and 2 to 4 hours when taken with food. fda.govdrugs.com

Glucuronidation Pathways of Benazepril and Benazeprilat

Following the initial bioactivation, both the parent compound, benazepril, and its active metabolite, benazeprilat, can undergo further metabolism via glucuronidation. drugbank.comfda.govhres.ca This is a common phase II metabolic reaction that involves the conjugation of the compounds with glucuronic acid, a process that increases their water solubility and facilitates their excretion. drugbank.com The resulting products are the glucuronide conjugates of benazepril and benazeprilat. fda.govfda.govhres.ca

Urinary excretion data reveals the presence of these glucuronidated metabolites. Approximately 4% of an administered dose is excreted as benazepril glucuronide, and 8% is excreted as benazeprilat glucuronide. fda.govfda.govhres.ca

Elimination Pathways: Renal and Biliary Excretion

The elimination of benazepril and its metabolites occurs through both renal (kidney) and biliary (liver) pathways. drugbank.comfda.govfda.gov In individuals with normal renal function, the predominant route of elimination is via the kidneys. nih.govdrugbank.comfda.gov

Urinary excretion analysis shows that about 20% of an administered dose is eliminated as the active metabolite, benazeprilat. fda.govfda.govhres.ca Trace amounts of unchanged benazepril are also found in the urine. fda.govhres.ca In total, approximately 37% of an oral dose can be recovered in the urine as benazeprilat, benazeprilat glucuronide, and benazepril glucuronide. nih.govdrugs.com

Non-renal excretion, primarily through the biliary system, accounts for a smaller portion of elimination in healthy individuals, representing about 11-12% of benazeprilat excretion. drugbank.comnih.govfda.gov However, this pathway can become more significant in patients with impaired renal function, where biliary clearance may compensate for the reduced renal clearance. fda.govfda.gov In cats, the elimination is predominantly via the biliary route, accounting for approximately 85% of excretion. galaxcommerce.com.br

The effective half-life of accumulation for benazeprilat after multiple doses is approximately 10 to 11 hours. nih.govnih.govfda.gov Steady-state concentrations of benazeprilat are generally achieved after two to three once-daily doses. nih.govfda.gov

Impact of Physiological Conditions on Metabolic Disposition

The metabolic fate of this compound can be influenced by various physiological conditions, particularly those affecting liver and kidney function.

In patients with hepatic insufficiency due to cirrhosis, the pharmacokinetics of benazeprilat are not significantly altered. fda.govfda.govhres.ca The rate and extent of bioactivation from the prodrug to the active metabolite remain largely unaffected, suggesting that dose adjustments are generally not necessary for patients with liver cirrhosis. nih.govresearchgate.net

Conversely, renal impairment has a more pronounced effect on the disposition of benazeprilat. In patients with mild to moderate renal insufficiency (creatinine clearance >30 mL/min), the pharmacokinetics are similar to those in individuals with normal renal function. fda.govfda.govhres.ca However, in patients with severe renal impairment (creatinine clearance <30 mL/min), the elimination of benazeprilat is slowed, leading to higher peak plasma levels and an increased initial half-life. fda.govhres.canih.gov This can result in greater accumulation of the active metabolite with repeated dosing, potentially necessitating a dose reduction. nih.govdrugs.com

Age does not appear to significantly influence the pharmacokinetics of benazepril and benazeprilat. fda.govhres.ca

Pharmacokinetic Parameters of Benazepril and Benazeprilat

| Parameter | Benazepril | Benazeprilat |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours fda.govdrugs.com | 1-2 hours (fasting), 2-4 hours (non-fasting) fda.govdrugs.com |

| Protein Binding | ~96.7% drugbank.comfda.gov | ~95.3% drugbank.comfda.gov |

| Effective Half-life of Accumulation | - | 10 - 11 hours nih.govnih.govfda.gov |

Urinary Excretion of Benazepril and its Metabolites

| Compound | Percentage of Administered Dose |

| Benazeprilat | ~20% fda.govfda.govhres.ca |

| Benazepril Glucuronide | ~4% fda.govfda.govhres.ca |

| Benazeprilat Glucuronide | ~8% fda.govfda.govhres.ca |

| Unchanged Benazepril | Trace amounts fda.govhres.ca |

Structure Activity Relationship Sar Investigations of Ent Benazepril

Correlation of Stereochemistry with ACE Inhibitory Potency

Benazepril (B1667978) is a chiral compound possessing two stereogenic centers, which means it can exist as four possible stereoisomers. researchgate.netmdpi.com The commercially available therapeutic agent is the single (S,S)-enantiomer. mdpi.com In contrast, ent-Benazepril (B600995) is the (R,R)-enantiomer. This inversion of stereochemistry at both chiral centers has a profound impact on its ability to inhibit the angiotensin-converting enzyme (ACE).

The ACE inhibitory activity of benazepril is significantly higher than that of its enantiomer, this compound. In fact, this compound is considered pharmacologically less potent and is often regarded as a chiral impurity in benazepril hydrochloride formulations. The diastereoisomeric pair, (R,S) and (S,R), are also considered impurities. researchgate.net The critical nature of the (S,S) configuration for potent ACE inhibition highlights the stereospecificity of the enzyme's active site. evitachem.com All ACE inhibitors, including captopril (B1668294) and enalapril (B1671234), are chiral compounds, and most are marketed as a single isomer due to the significantly lower activity of the other isomers. nih.gov

The significant difference in potency between the stereoisomers underscores the importance of a precise three-dimensional arrangement of functional groups for effective binding to the ACE active site.

Table 1: Stereoisomers of Benazepril and their ACE Inhibitory Activity

| Stereoisomer | Configuration | ACE Inhibitory Potency |

|---|---|---|

| Benazepril | (S,S) | High |

| This compound | (R,R) | Significantly Reduced |

| Diastereoisomers | (R,S) and (S,R) | Considered impurities researchgate.net |

Influence of Molecular Substructures on Biological Activity

Benazepril is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, benazeprilat (B1667979), in the body. nih.govdrugbank.com This conversion is achieved through the cleavage of the ethyl ester group by esterases, primarily in the liver. nih.govdrugbank.com Benazeprilat is the molecule that directly inhibits ACE. drugbank.comfda.gov

Dicarboxylic Acid Moiety : The conversion of the ethyl ester in benazepril to a carboxyl group in benazeprilat is crucial for its activity. nih.gov This carboxyl group mimics the C-terminal carboxylate of ACE substrates and is essential for binding to the enzyme's active site. scholarsresearchlibrary.com

Benzazepine Ring : This large, hydrophobic heterocyclic ring structure contributes to the potency and pharmacokinetic properties of the inhibitor. scholarsresearchlibrary.com The unique benzazepine skeleton of benazepril is associated with good stability. mdpi.com

Amino Group : The amino group is involved in key interactions within the ACE active site.

Phenylalkyl Side Chain : This hydrophobic side chain also plays a role in the binding of the inhibitor to the enzyme.

The prodrug strategy, utilizing the ethyl ester, enhances the oral absorption of the compound. The subsequent in-vivo hydrolysis to the active dicarboxylic acid, benazeprilat, ensures potent ACE inhibition.

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the SAR of ACE inhibitors at a molecular level. nih.gov These techniques allow researchers to model the interaction between the inhibitor and the ACE active site, providing insights into the chemical interactions that govern binding affinity. nih.gov

Molecular docking studies can elucidate the binding modes of different stereoisomers, such as benazepril and this compound, with the ACE protein (PDB ID: 1O8A). These studies can analyze critical interactions, including:

Hydrogen Bonding : Key hydrogen bonds can be identified between the ligand and specific amino acid residues in the ACE active site, such as Glu384 and His353.

Hydrophobic Interactions : The non-polar regions of the inhibitor can interact with hydrophobic pockets in the enzyme's active site.

Zinc Ion Coordination : The active site of ACE contains a zinc ion that is crucial for its catalytic activity. Effective inhibitors typically chelate this zinc ion.

Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by simulating its movement over time. nih.gov This can help to assess the stability of the binding interactions and reveal conformational changes in both the ligand and the enzyme upon binding. mdpi.com Such computational approaches are essential for a complete structural picture of the mode of action of ACE inhibitors and can guide the design of new, more potent, and selective inhibitors. nih.gov

Ligand-Receptor Binding Studies and Stereochemical Determinants

Ligand-receptor binding assays are experimental techniques used to measure the direct interaction between a ligand (like benazeprilat) and its receptor (ACE). numberanalytics.com These assays can quantify the binding affinity (often expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) and specificity of the interaction. numberanalytics.comnih.gov

For benazepril, these studies confirm the critical role of stereochemistry in determining binding affinity. The (S,S)-configuration of benazeprilat allows for an optimal fit into the active site of ACE, maximizing the favorable interactions with key amino acid residues and the zinc ion. evitachem.com

The stereochemical determinants of binding are a result of the specific three-dimensional arrangement of the enzyme's active site. The chiral centers of the inhibitor must have the correct orientation to properly engage with the corresponding binding pockets and interaction points within the receptor. The significantly lower potency of this compound is a direct consequence of its (R,R)-stereochemistry, which leads to a suboptimal fit and weaker binding to the ACE active site. This steric hindrance prevents the formation of the key interactions necessary for potent inhibition.

Advanced Preclinical and Clinical Research on Ent Benazepril

Efficacy in Hypertension Models and Clinical Trials

Benazepril (B1667978), an angiotensin-converting enzyme (ACE) inhibitor, has been rigorously evaluated for its efficacy in managing hypertension. nih.gov It functions by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. nih.gov Clinical trials have demonstrated its effectiveness in patients with mild to moderately severe hypertension. nih.gov

In clinical trials involving over 6,000 hypertensive patients, benazepril has been shown to be an effective antihypertensive agent. hres.canovartis.com Studies indicate that benazepril provides effective blood pressure control, comparable to other established antihypertensive agents like captopril (B1668294), enalapril (B1671234), and certain calcium channel blockers. nih.gov

Long-Term Efficacy and Safety Assessments

Long-term studies have substantiated the sustained efficacy and safety of benazepril in the management of essential hypertension. One postmarketing surveillance study followed 1,831 patients with essential hypertension for 18 months. The effective rate of benazepril was 73.6% at three months and increased to 84.7% at the 18-month mark. ptfarm.pl Compared to baseline, systolic and diastolic blood pressures were significantly reduced. ptfarm.pl

Table 1: Long-Term Efficacy of Benazepril in Essential Hypertension

| Time Point | Effective Rate (%) | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |

|---|---|---|---|

| 3 Months | 73.6 | Not Specified | Not Specified |

| 18 Months | 84.7 | 10.8 | 6.7 |

Data from a postmarketing surveillance study of 1,831 patients. ptfarm.pl

Therapeutic Effects in Specific Organ Systems

Beyond its primary antihypertensive effects, research has illuminated the protective actions of benazepril on vital organ systems, particularly the heart and kidneys.

Cardioprotective Effects

Preclinical studies have demonstrated the cardioprotective effects of benazepril. In a rat model of ischemia-reperfusion injury, benazepril pretreatment significantly improved mean arterial pressure, reduced left ventricular end-diastolic pressure, and enhanced both the inotropic and lusitropic functions of the heart. nih.gov Furthermore, benazepril exhibited anti-apoptotic effects by upregulating the Bcl-2 protein and decreasing the expression of the Bax protein. nih.gov Another study highlighted that benazepril hydrochloride can protect against doxorubicin-induced cardiotoxicity by counteracting oxidative stress and suppressing apoptosis through the PI3K/Akt signaling pathway. researchgate.net

Table 2: Cardioprotective Effects of Benazepril in a Preclinical Model

| Parameter | IR-Control Group | IR-Benazepril Group | p-value |

|---|---|---|---|

| Mean Arterial Pressure | Significantly Reduced | Significantly Improved | <0.01 |

| Left Ventricular End-Diastolic Pressure | Significantly Increased | Significantly Reduced | <0.05 |

| +LVdP/dt (Inotropic function) | Significantly Reduced | Significantly Improved | <0.05 |

| -LVdP/dt (Lusitropic function) | Significantly Reduced | Significantly Improved | <0.01 |

IR: Ischemia-Reperfusion. Data from a study on male Wistar albino rats. nih.gov

Nephroprotective Effects in Various Renal Diseases

Benazepril has shown significant nephroprotective effects in patients with various renal diseases, independent of its blood pressure-lowering effects. nih.gov A landmark study involving 583 patients with various renal diseases and renal insufficiency demonstrated that benazepril reduced the risk of reaching the primary endpoint (a doubling of the baseline serum creatinine (B1669602) concentration or the need for dialysis) by 53% compared to placebo over three years. nih.gov

Another pivotal trial assessed the efficacy of benazepril in patients with advanced chronic renal insufficiency (serum creatinine levels of 3.1 to 5.0 mg/dL) without diabetes. nih.gov Over a mean follow-up of 3.4 years, benazepril was associated with a 43% reduction in the risk of the composite endpoint of a doubling of the serum creatinine level, end-stage renal disease, or death, compared to placebo. nih.gov This benefit was accompanied by a 52% reduction in proteinuria and a 23% reduction in the rate of decline in renal function. nih.gov

Studies on Combination Therapies

To achieve target blood pressure goals, combination therapy is often necessary. nih.gov Benazepril has been extensively studied in combination with other antihypertensive agents, demonstrating enhanced efficacy.

Benazepril in Combination with Other Antihypertensive Agents

The combination of benazepril with a calcium channel blocker, such as amlodipine (B1666008), or a thiazide diuretic, like hydrochlorothiazide (B1673439), has proven to be effective. nih.govcaldic.com

The ACCOMPLISH (Avoiding Cardiovascular Events in Combination Therapy in Patients Living with Systolic Hypertension) trial was a large, randomized, double-blind study that compared the efficacy of benazepril plus amlodipine to benazepril plus hydrochlorothiazide in high-risk hypertensive patients. caldic.commeded101.com The trial was stopped early after a mean follow-up of 36 months because the benazepril-amlodipine combination was found to be superior in reducing cardiovascular events. caldic.com The primary outcome occurred in 9.6% of patients in the benazepril-amlodipine group compared to 11.8% in the benazepril-hydrochlorothiazide group, representing a 19.6% relative risk reduction. caldic.com

Another study focused on hypertensive patients who did not respond adequately to benazepril monotherapy. nih.gov The addition of amlodipine to benazepril resulted in a significantly greater reduction in blood pressure compared to continuing benazepril alone. nih.gov

Table 3: Comparison of Benazepril Combination Therapies in the ACCOMPLISH Trial

| Outcome | Benazepril + Amlodipine Group (n=5,744) | Benazepril + Hydrochlorothiazide Group (n=5,762) | Hazard Ratio (95% CI) | P-Value |

|---|---|---|---|---|

| Primary Outcome (Composite of CV death, MI, stroke, hospitalization for angina, resuscitated sudden cardiac arrest, coronary revascularization) | 552 (9.6%) | 679 (11.8%) | 0.80 (0.72-0.90) | <0.001 |

| Death from Cardiovascular Causes | Not specified | Not specified | 0.78 (0.62-0.99) | 0.04 |

| Nonfatal Myocardial Infarction | Not specified | Not specified | 0.80 (0.62-1.03) | 0.08 |

| Nonfatal Stroke | Not specified | Not specified | 0.84 (0.65-1.08) | 0.17 |

Data from the ACCOMPLISH trial. caldic.com

Synergistic Effects in Renal Injury Models

Advanced preclinical research has explored the potential of ent-Benazepril (B600995), the active metabolite of Benazepril, in combination with other therapeutic agents to enhance its nephroprotective effects. In a notable study utilizing a diabetic nephropathy rat model, the combination of Benazepril and Leflunomide demonstrated significant synergistic effects in mitigating renal injury. tandfonline.com

Diabetic nephropathy is characterized by excessive deposition of the extracellular matrix (ECM) in the kidney. nih.gov Research has shown that in diabetic rat models, there is a decrease in the activity and expression of matrix metalloproteinase-2 (MMP-2), an enzyme responsible for ECM degradation, and an increase in the tissue inhibitor of metalloproteinase-2 (TIMP-2). nih.gov This imbalance contributes to the accumulation of ECM components like type IV collagen. nih.gov

The study on the combined use of Leflunomide and Benazepril in streptozotocin-induced diabetic nephropathy in rats revealed that the combination therapy was more effective than either agent alone in improving renal function and reducing renal injury. tandfonline.com The synergistic action was associated with the regulation of several key pathways implicated in the pathogenesis of diabetic nephropathy. Specifically, the combination therapy was found to reduce the levels of NF-κB, TGF-β, and TRPC6, all of which are involved in inflammation, fibrosis, and cellular injury in the kidney. tandfonline.com Furthermore, the combination treatment was observed to decrease high-glucose-induced apoptosis of renal mesangial cells. tandfonline.com

These findings suggest that the nephroprotective effects of Benazepril can be significantly amplified when used in conjunction with agents that target complementary pathological pathways.

Table 1: Effects of Benazepril and Leflunomide Combination in a Diabetic Nephropathy Rat Model

| Parameter | Diabetic Model Group | Benazepril & Leflunomide Group | Observation | Citation |

|---|---|---|---|---|

| Renal Function | Impaired | Improved | The combination therapy led to better renal function. | tandfonline.com |

| Renal Injury | Present | Reduced | A marked reduction in renal injury markers was observed. | tandfonline.com |

| NF-κB Levels | Elevated | Reduced | The combination downregulated this pro-inflammatory pathway. | tandfonline.com |

| TGF-β Levels | Elevated | Reduced | The combination downregulated this pro-fibrotic pathway. | tandfonline.com |

| TRPC6 Levels | Elevated | Reduced | The combination led to a decrease in this calcium channel. | tandfonline.com |

| Cell Apoptosis | Increased | Reduced | The combination protected renal cells from high-glucose induced apoptosis. | tandfonline.com |

Population-Specific Pharmacological Responses

The pharmacological responses to Benazepril can vary across different patient populations, necessitating careful consideration in clinical practice. While specific studies focusing exclusively on this compound's population-specific responses are limited, information regarding Benazepril provides valuable insights.

Pediatric Population: The use of Benazepril has been studied in children between the ages of 6 and 16, and no pediatric-specific issues have been identified that would limit its utility in this age group. mayoclinic.org However, the use of Benazepril is not recommended in children younger than 6 years of age or in those with severe kidney disease. mayoclinic.org

Geriatric Population: In elderly patients, studies have not demonstrated any geriatric-specific problems that would restrict the usefulness of Benazepril. mayoclinic.org However, it is important to note that elderly patients are more likely to have age-related declines in kidney function. mayoclinic.org This may require adjustments in the therapeutic regimen for patients receiving Benazepril. mayoclinic.org

Patients with Renal Impairment: The kidneys play a crucial role in the elimination of Benazepril's active metabolite, this compound. In patients with renal insufficiency, the clearance of this compound is reduced, which can lead to its accumulation. Therefore, patients with pre-existing kidney problems may be at an increased risk of adverse effects, including further deterioration of renal function. mayoclinic.org The use of Benazepril in patients whose renal function is highly dependent on the renin-angiotensin-aldosterone system, such as those with bilateral renal artery stenosis, has been associated with oliguria, progressive azotemia, and in rare cases, acute renal failure. novartis.com

Table 2: Population-Specific Considerations for Benazepril Use

| Population | Pharmacological Consideration | Key Findings | Citation |

|---|---|---|---|

| Pediatric | Use is established in children 6-16 years. | Not recommended for children <6 years or with severe kidney disease. | mayoclinic.org |

| Geriatric | Generally well-tolerated. | Increased likelihood of age-related renal impairment may require dose adjustments. | mayoclinic.org |

| Renal Impairment | Reduced clearance of ent-Benazepril. | Increased risk of adverse effects and potential for further decline in renal function. | mayoclinic.orgnovartis.com |

Analytical and Bioanalytical Methodologies for Stereoisomeric Assessment

Chromatographic Techniques for Enantiomer and Diastereomer Separation

Chromatographic methods are the cornerstone for the stereoisomeric assessment of chiral drugs like benazepril (B1667978). These techniques exploit subtle differences in the physicochemical interactions between the stereoisomers and a chiral environment to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most widely employed and effective technique for the separation of benazepril stereoisomers. ptfarm.plnih.gov CSPs create a chiral environment that allows for differential interaction with the enantiomers and diastereomers, leading to their separation.

Several studies have focused on developing and optimizing HPLC methods for this purpose. A frequently utilized CSP is the α1-acid glycoprotein (B1211001) (AGP) column. ptfarm.plresearchgate.netresearchgate.net A validated HPLC method using a Chiral-AGP column has demonstrated successful baseline separation of all four stereoisomers of benazepril. ptfarm.plresearchgate.net The optimized conditions for this separation are detailed in the table below.

Table 1: HPLC Method for Separation of Benazepril Stereoisomers

| Parameter | Condition |

| Column | Chiral-AGP (150 x 4.0 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 6.0) : Methanol (80:20, v/v) |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Source: ptfarm.pl |

Under these conditions, the retention times for the stereoisomers were approximately 6.9 minutes for the (S,S)-enantiomer, 13.0 minutes for the (R,R)-enantiomer (ent-benazepril), 15.3 minutes for the (S,R)-diastereomer, and 25.4 minutes for the (R,S)-diastereomer. ptfarm.pl This method has been shown to be precise, sensitive, and accurate, making it suitable for both identification and quantification. ptfarm.pl

Another approach involves the use of a cellulose (B213188) derivative-coated chiral chromatographic column, such as the Chiralcel OD-R. google.com A method using this column with a mobile phase of ammonium (B1175870) sulfate-phosphate buffer (pH 3.2), acetonitrile, and isopropanol (B130326) has been developed to detect the (R,R)-isomer impurity in benazepril hydrochloride. google.com This reversed-phase chromatography method offers the advantage of using a mobile phase with a lower salt concentration, which can reduce the risk of system blockage and prolong the column's lifespan. google.com

Thin-Layer Chromatography (TLC) for Stereoisomeric Analysis

Thin-Layer Chromatography (TLC) provides a simpler and more rapid, albeit less resolving, method for the stereoisomeric analysis of benazepril. ptfarm.pl While not providing the same level of separation as HPLC, TLC can be a useful tool for preliminary screening and identification.

A successful TLC separation of benazepril stereoisomers has been achieved using chiral plates (Chiralplate) and a specific mobile phase composition. ptfarm.plnih.gov The details of this TLC system are provided below.

Table 2: TLC System for Separation of Benazepril Stereoisomers

| Parameter | Condition |

| Stationary Phase | Chiralplate |

| Mobile Phase | Methanol : Acetonitrile : 1 mM Copper(II) acetate (B1210297) (4:2:4, v/v/v) |

| Chamber Saturation | Glacial acetic acid for 1 hour |

| Source: ptfarm.plnih.gov |

This system allowed for the separation of the stereoisomers with the following approximate Rf values: (S,S)-enantiomer ~0.44, (R,R)-enantiomer (this compound) ~0.42, (S,R)-diastereomer ~0.36, and (R,S)-diastereomer ~0.31. ptfarm.pl While this TLC method can be used for the identification of the enantiomers, the HPLC method with a Chiral-AGP column offers superior resolution for all stereoisomers. ptfarm.pl

Ion Chromatography for ACE Inhibitors

Ion chromatography is another analytical technique that has been applied to the analysis of Angiotensin-Converting Enzyme (ACE) inhibitors. academicjournals.orgnih.gov A highly selective method for the determination of benazepril hydrochloride, along with other ACE inhibitors like enalaprilat (B1671235) and lisinopril (B193118), has been developed using ion chromatography with UV detection. academicjournals.org This method is particularly advantageous for compounds with low hydrophobicity. academicjournals.org

The separation is achieved on a Dionex IonPac AS11 analytical column with a mobile phase consisting of 30 mM NaOH, methanol, and water (50:36:14, v/v/v). academicjournals.org This technique allows for the successful determination of benazepril in pharmaceutical dosage forms and spiked human plasma. academicjournals.org While this method is effective for the analysis of benazepril itself, its specific application to the separation of its stereoisomers, including This compound (B600995), is not explicitly detailed in the available literature. However, the principles of ion-exchange chromatography have been used to purify ACE inhibitors from various sources. mdpi.comahajournals.orgkoreascience.kr

Spectroscopic and Spectrometric Characterization of Enantiomers

While chromatographic techniques are essential for separation, spectroscopic and spectrometric methods are crucial for the structural elucidation and characterization of the separated stereoisomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable in confirming the identity of impurities, including stereoisomers like this compound. researchgate.net

In one study, an unknown impurity in benazepril was isolated and characterized using a combination of LC-MS/MS, MS, ¹H and ¹³C NMR, and FT-IR. researchgate.net This comprehensive spectroscopic analysis allowed for the definitive identification of the impurity's structure. researchgate.net Such methods are critical for confirming the structure of this compound and other related substances that may be present in the bulk drug or final product.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that can be used to distinguish between enantiomers based on their differential absorption of circularly polarized light. acs.org While specific applications of CD spectroscopy for the direct quantitative analysis of this compound are not extensively documented, it is a valuable tool for studying the stereochemistry of chiral molecules and can be used to determine enantiomeric purity. acs.org

Method Validation for Specificity, Recovery, Accuracy, and Precision in Complex Matrices

The validation of any analytical method is a critical step to ensure its reliability and suitability for its intended purpose. For the stereoisomeric assessment of this compound, especially in complex matrices like pharmaceutical formulations and biological fluids, method validation must demonstrate specificity, recovery, accuracy, and precision. google.comacademicjournals.orgresearchgate.net

A validated HPLC method for benazepril and its stereoisomers demonstrated good linearity, precision, and accuracy, making it suitable for routine analysis. ptfarm.placademicjournals.org For instance, a developed ion chromatography method was validated for specificity, recovery, accuracy, precision, and linearity, showing good results for the determination of benazepril in pharmaceutical preparations and spiked human plasma. academicjournals.org The recovery of benazepril from spiked plasma was found to be approaching 100%. academicjournals.org

Similarly, a patented HPLC method for the detection of the (R,R)-isomer of benazepril hydrochloride underwent rigorous validation according to pharmacopoeial guidelines. google.com The validation parameters included system suitability, quantitation and detection limits, accuracy, linearity, precision, and solution stability. The accuracy was confirmed with recovery rates between 90.79% and 99.20% for the impurity in different samples. google.com The method also demonstrated good linearity and precision with a relative standard deviation (RSD) of less than 3.8%. google.com

Table 3: Validation Parameters for an HPLC Method for this compound (Impurity A) Detection

| Validation Parameter | Result | Acceptance Criteria |

| Accuracy (Recovery) | 90.79% - 99.20% | Not explicitly stated, but results deemed acceptable. |

| Precision (RSD) | 2.4% - 3.4% | Not explicitly stated, but results deemed acceptable. |

| Quantitation Limit (S/N) | > 10 | S/N ≥ 10 |

| Detection Limit (S/N) | > 3 | S/N ≥ 3 |

| Linearity (Correlation Coefficient) | Not explicitly stated, but linearity met requirements. | Not explicitly stated. |

| Source: google.com |

Stability-Indicating Methods for Stereoisomers

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including any potential stereoisomeric interconversion. ptfarm.plnih.govscirp.org For benazepril, it is crucial to determine if stress conditions can cause the conversion of the active (S,S)-enantiomer to its less active or inactive stereoisomers, such as this compound.

Studies have been conducted to examine the stereochemical stability of benazepril hydrochloride under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. ptfarm.plresearchgate.netnih.govscirp.org In one such study, benazepril hydrochloride was subjected to 1 M hydrochloric acid, 0.05 M and 1 M sodium hydroxide, 6% hydrogen peroxide, elevated temperature (40°C), and UV light. ptfarm.pl The samples were analyzed after one and six weeks using a validated stability-indicating HPLC method. ptfarm.pl

The results of this stability study showed that while decomposition of benazepril hydrochloride occurred under these stress conditions, none of the applied stressors caused the transformation of the (S,S)-enantiomer into its other stereoisomers. ptfarm.plresearchgate.netnih.gov This indicates that the (S,S)-configuration of benazepril is stable under these conditions, and the primary degradation pathway involves decomposition rather than epimerization or racemization. ptfarm.pl

A stability-indicating RP-HPLC method has also been developed and validated for the simultaneous determination of amlodipine (B1666008) and benazepril hydrochloride in a combination drug product. nih.gov This method was able to separate the active ingredients from their degradation products formed under various stress conditions, demonstrating its specificity. nih.gov

Future Research Directions and Translational Implications

Exploration of Novel Synthetic Pathways for Stereoisomeric Control

The synthesis of enantiomerically pure compounds is a critical challenge in organic and medicinal chemistry. tesisenred.net For benazepril (B1667978), which has two chiral centers, the therapeutically active form is the (S,S)-enantiomer. researchgate.net Its opposite enantiomer, ent-benazepril (B600995), possesses a (3R,1R)-configuration. The development of stereoselective synthetic methods is paramount to produce the desired enantiomer with high purity, avoiding the formation of the less active or potentially detrimental enantiomer. tesisenred.net

Current research has focused on asymmetric synthesis as a key strategy. tesisenred.net One notable approach involves the asymmetric aza-Michael addition. nih.gov For instance, the synthesis of benazepril hydrochloride has been achieved using L-homophenylalanine ethyl ester and 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester, which establishes the desired (2S,3'S) configuration. nih.gov To synthesize this compound, the enantiomeric D-homophenylalanine ethyl ester could be utilized, thereby reversing the stereochemistry. The efficiency of this reaction is significantly influenced by the solvent, while factors like stoichiometry, temperature, and counterions have a lesser impact. nih.gov

Another promising avenue is the use of biocatalysis. acs.org Enantioselective hydrogenation, for example, has been investigated for producing key intermediates of benazepril. tesisenred.net Bioreductive reactions also offer a pathway for the asymmetric synthesis of benazepril hydrochloride. jst.go.jp These enzymatic approaches can offer high stereoselectivity and yield under mild reaction conditions, presenting a more sustainable alternative to traditional chemical methods. acs.org

Future research will likely focus on optimizing these existing methods and exploring new catalytic systems, including novel chiral Lewis acids, organocatalysts, and advanced biocatalysts, to achieve even greater control over the stereochemical outcome. acs.org The goal is to develop scalable, cost-effective, and environmentally friendly processes for the production of this compound and other chiral drugs. tesisenred.net

Deeper Understanding of Enantiomer-Specific Metabolic Pathways

Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat (B1667979), through the cleavage of its ester group. nih.govdrugbank.comfda.govsmpdb.ca This conversion is essential for its therapeutic effect. drugbank.com Both benazepril and benazeprilat are further metabolized via glucuronidation before being excreted. drugbank.comfda.govnih.gov While the general metabolic pathway of the racemic mixture is known, the specific metabolic fate of each enantiomer, particularly this compound, is not fully elucidated.

It is well-established that enantiomers can exhibit different metabolic profiles, which can significantly impact their pharmacokinetics and pharmacodynamics. mdpi.com Future research should focus on identifying the specific enzymes, such as cytochrome P450 isoforms, responsible for the metabolism of this compound. Understanding these enantiomer-specific metabolic pathways is crucial for predicting potential drug-drug interactions and individual variability in response.

Advanced analytical techniques, such as chiral chromatography, are essential for separating and quantifying the individual enantiomers and their metabolites in biological samples. researchgate.nettandfonline.com Studies have demonstrated the successful separation of benazepril's stereoisomers using chiral AGP columns in HPLC. researchgate.netptfarm.pl These methods can be employed in detailed pharmacokinetic studies to compare the absorption, distribution, metabolism, and excretion of benazepril and this compound.

Advanced Pharmacogenomic and Proteomic Studies related to this compound Response

The individual response to antihypertensive drugs, including benazepril, can vary significantly due to genetic factors. oup.com Pharmacogenomic studies aim to identify genetic variants that influence drug efficacy and safety, paving the way for personalized medicine.

Several studies have investigated the association between polymorphisms in the renin-angiotensin-aldosterone system (RAAS) genes and the response to benazepril. For example, a variant in the angiotensinogen (B3276523) (AGT) gene (rs5051) has been linked to differences in blood pressure reduction, with individuals carrying the CC genotype showing a better response compared to those with CT or TT genotypes. pharmgkb.org Another study found that a polymorphism in the angiotensin-converting enzyme 2 (ACE2) gene (rs2106809) was associated with the antihypertensive effects of benazepril. nih.gov Furthermore, variations in the methylenetetrahydrofolate reductase (MTHFR) gene have also been implicated in the diastolic blood pressure response to benazepril. pharmgkb.org However, some studies have reported no association between certain AGT and angiotensin II type 1 receptor (AT1) gene variants and benazepril's effects. nih.gov

Future research should extend these pharmacogenomic investigations to specifically address this compound. It is plausible that genetic variations could differentially affect the metabolism and response to the two enantiomers. Proteomic studies, which analyze the large-scale expression of proteins, can also provide valuable insights into the molecular mechanisms underlying the differential responses to benazepril and this compound. By combining genomic and proteomic data, researchers can build a more comprehensive picture of the factors influencing the therapeutic effects of each enantiomer.

Table 1: Genetic Variants Influencing Benazepril Response

| Gene | SNP | Genotype | Associated Response | Reference |

| Angiotensinogen (AGT) | rs5051 | CC | Better response (greater reduction in blood pressure) | pharmgkb.org |

| Angiotensinogen (AGT) | rs5051 | CT/TT | Poorer response | pharmgkb.org |

| Angiotensin-Converting Enzyme 2 (ACE2) | rs2106809 | T allele carriers | Greater blood pressure reduction | nih.gov |

| Methylenetetrahydrofolate Reductase (MTHFR) | rs1801133 | AA | Greater decrease in diastolic blood pressure | pharmgkb.org |

| Methylenetetrahydrofolate Reductase (MTHFR) | rs1801133 | AG/GG | Smaller decrease in diastolic blood pressure | pharmgkb.org |

Development of Targeted Delivery Systems for Stereospecificity

The limitations of conventional drug formulations, such as poor bioavailability and off-target effects, have spurred the development of advanced drug delivery systems. zenodo.orgresearchgate.netinnovareacademics.in Nanotechnology, in particular, offers promising solutions for enhancing the therapeutic efficacy of ACE inhibitors like benazepril. zenodo.orgresearchgate.netinnovareacademics.innih.gov

Nanoformulations, including liposomes, solid lipid nanoparticles, and polymeric nanoparticles, can improve the pharmacokinetic profile of drugs, allowing for targeted delivery and controlled release. zenodo.orgijraset.com These systems can protect the drug from degradation, increase its circulation time, and facilitate its accumulation at the desired site of action, thereby reducing side effects and improving patient compliance. nih.govijraset.com For instance, liposomal delivery of ACE inhibitors has shown enhanced blood pressure control and reduced renal fibrosis in animal models. ijraset.com

A key future direction is the development of targeted delivery systems that can specifically deliver one enantiomer over the other. This stereospecific delivery could be achieved by functionalizing the nanoparticles with chiral ligands that selectively bind to this compound. Such a system would be invaluable for studying the distinct pharmacological effects of each enantiomer in vivo and could potentially lead to therapies with improved efficacy and reduced toxicity.

Investigation of this compound's Role in Emerging Disease Models and Pathways

While benazepril is primarily known for its role in the renin-angiotensin-aldosterone system (RAAS) and its use in treating hypertension and heart failure, recent research has unveiled its involvement in other pathological processes. nih.govdrugbank.comnih.gov Studies have shown that benazepril possesses anti-inflammatory and anti-fibrotic properties, suggesting its potential in a broader range of diseases. nih.govkarger.com

For example, benazepril has been shown to inhibit ventricular remodeling, myocardial hypertrophy, and cardiac fibrosis. spandidos-publications.com It also demonstrates protective effects against doxorubicin-induced cardiotoxicity by regulating the PI3K/Akt pathway. spandidos-publications.comresearchgate.net In models of diabetic nephropathy, benazepril has been found to reduce the expression of pro-fibrotic factors like transforming growth factor-β1 (TGF-β1) and connective tissue growth factor (CTGF). karger.com Furthermore, it can alleviate renal injury by inhibiting pathways mediated by advanced glycation end-products (AGEs). nih.gov Benazepril has also been shown to ameliorate progressive renal fibrosis by downregulating the expression of TGF-β1 and tissue inhibitor of metalloproteinases (TIMP)-1. karger.com It also inhibits the transdifferentiation of renal tubular epithelial cells, a key process in renal fibrosis. nih.gov The anti-inflammatory effects of benazepril may be linked to its ability to down-regulate NF-κB and TGF-β signaling pathways. nih.gov

Given these diverse effects of the racemic mixture, a crucial area of future research is to investigate the specific role of this compound in these emerging disease models and pathways. It is possible that this compound may have unique or more potent effects on certain pathways compared to its therapeutically active counterpart. Elucidating the distinct biological activities of each enantiomer could lead to the development of novel therapeutic strategies for a variety of conditions beyond hypertension.

Comparative Studies with Other ACE Inhibitors focusing on Stereochemistry

The class of ACE inhibitors includes several drugs, each with its own unique chemical structure and pharmacokinetic profile. scholarsresearchlibrary.com While they all share the same primary mechanism of action—inhibition of angiotensin-converting enzyme—differences in their chemical properties, such as the presence of a sulfhydryl group, can lead to variations in their pharmacological effects. nih.gov

Stereochemistry is another important factor that can differentiate ACE inhibitors. mdpi.com For example, captopril (B1668294) and lisinopril (B193118) are not prodrugs and are active as they are, whereas benazepril and enalapril (B1671234) are prodrugs that require metabolic activation. nih.govscholarsresearchlibrary.com Furthermore, some ACE inhibitors exist as single enantiomers, while others are marketed as racemic mixtures. researchgate.net

Future comparative studies should focus on the stereochemical aspects of different ACE inhibitors. By comparing the in vitro and in vivo effects of the individual enantiomers of benazepril with those of other ACE inhibitors, researchers can gain a deeper understanding of the structure-activity relationships within this class of drugs. Such studies could reveal subtle but important differences in their interactions with the ACE enzyme and other biological targets, potentially leading to the design of more selective and effective ACE inhibitors. A systematic review of existing ACE inhibitors and angiotensin II receptor blockers (ARBs) found no significant difference in their long-term cardiovascular outcomes, but highlighted the need for more research in this area. nih.gov

Q & A

How to apply the FINER criteria when formulating this compound research questions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.